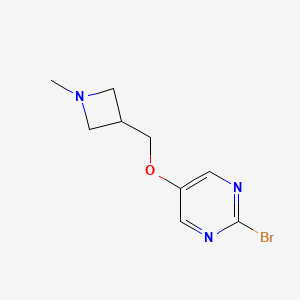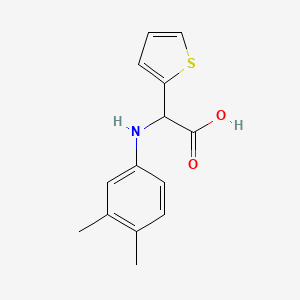
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one typically involves the reaction of 3-methylpyridin-2(1H)-one with 1-acetylpyrrolidine under specific conditions. One common method involves the use of a catalyst-free environment, where the reactants are heated together in a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
N-pyridin-2-yl carbamates: These compounds also feature a pyridine ring and are used in similar synthetic applications.
Uniqueness
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridinone core makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
5-(1-acetylpyrrolidin-2-yl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-10(7-13-12(8)16)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16) |
Clé InChI |
AZTUGZPRVKPJFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CNC1=O)C2CCCN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


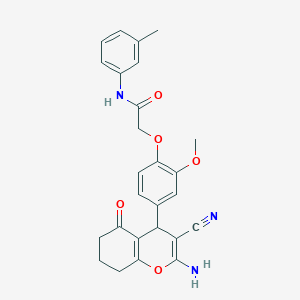
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
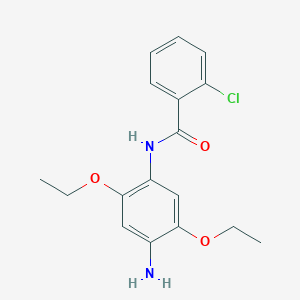
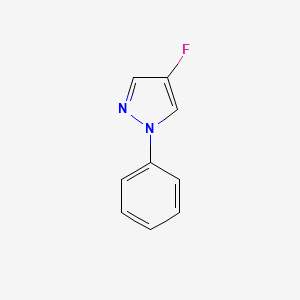
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
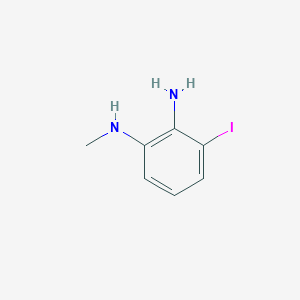
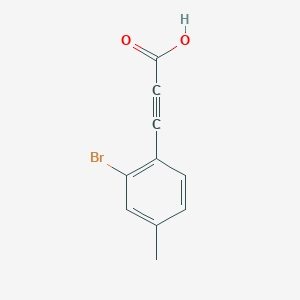
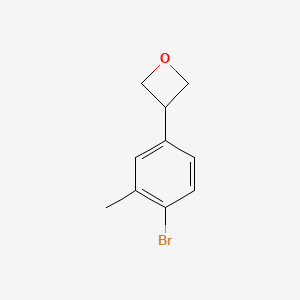
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
